3-Chloro-N-(cyclopropylmethyl)-2-methylaniline
Description
Properties
IUPAC Name |
3-chloro-N-(cyclopropylmethyl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-10(12)3-2-4-11(8)13-7-9-5-6-9/h2-4,9,13H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXUSOJALXZXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701229086 | |
| Record name | 3-Chloro-N-(cyclopropylmethyl)-2-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356539-51-0 | |
| Record name | 3-Chloro-N-(cyclopropylmethyl)-2-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356539-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(cyclopropylmethyl)-2-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS Number: 356539-51-0) is an organic compound that has garnered attention due to its potential biological activities. This compound features a chloro substituent on the aromatic ring, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₁₄ClN
- Molecular Weight : 201.69 g/mol
- Structure : The compound consists of a chlorinated aniline structure with a cyclopropylmethyl substituent, which may affect its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro group can enhance lipophilicity and alter binding affinities, potentially leading to increased efficacy in biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The chlorinated aniline derivatives have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar activity.
Anticancer Potential
Studies have explored the anticancer potential of aniline derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cell lines, indicating a possible role in cancer therapy.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial properties of chlorinated anilines; found significant activity against Gram-positive bacteria. |
| Study 2 | Evaluated the cytotoxic effects of similar compounds on breast cancer cell lines; noted a dose-dependent response. |
| Study 3 | Analyzed the binding affinity of aniline derivatives to specific receptors; suggested potential for modulating receptor activity. |
Research Findings
- Antimicrobial Activity : A study highlighted that chlorinated anilines inhibited the growth of Staphylococcus aureus, showcasing the potential of this compound as an antimicrobial agent .
- Cytotoxicity : Another research effort demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further investigated for anticancer applications .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through reactive oxygen species generation .
Comparison with Similar Compounds
Substituent Variations on the Nitrogen Atom
*Estimated based on cyclopropylmethyl’s contribution to logP.
Structural and Electronic Features
- Fluorinated Substituents: Analogs like the 3-fluorobenzyl derivative (XLogP3=4.0) exhibit enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs .
Preparation Methods
Synthesis of the 3-Chloro-2-methylaniline Core
The aromatic amine core, 3-chloro-2-methylaniline , is typically prepared first as the key intermediate before N-alkylation with the cyclopropylmethyl group. Several methods are reported for synthesizing 3-chloro-2-methylaniline:
Sulfur-Mediated Reduction of 2-Chloro-6-nitrotoluene :
A well-documented process involves reacting 2-chloro-6-nitrotoluene with sulfur and sodium bicarbonate in N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) solvent at elevated temperatures (110–140°C) for 10–24 hours. This reaction reduces the nitro group to an amine while maintaining the chloro and methyl substituents on the aromatic ring. After filtration and vacuum distillation, 3-chloro-2-methylaniline is obtained with yields ranging from 77% to 85% and purity above 99% (GC analysis).Catalytic Hydrogenation :
Alternative methods use catalytic hydrogenation of 2-chloro-6-nitrotoluene with Raney nickel catalysts and co-catalysts under hydrogen pressure to reduce the nitro group to the amine. However, this method often involves harsher conditions and more complex catalyst systems.Direct Chlorination of 2-Methylaniline :
Chlorination of 2-methylaniline using chlorine gas in concentrated sulfuric acid at around 50°C yields a mixture of 3-chloro-2-methylaniline and 5-chloro-2-methylaniline in a ratio of approximately 57:43. This method lacks efficient isolation steps and is less selective.
Introduction of the Cyclopropylmethyl Group (N-Alkylation)
Once 3-chloro-2-methylaniline is prepared, the N-(cyclopropylmethyl) substituent is introduced via nucleophilic substitution (N-alkylation) of the aniline nitrogen:
Alkylation with Cyclopropylmethyl Halides :
The aniline is reacted with cyclopropylmethyl bromide or chloride in the presence of a base such as potassium carbonate or a tertiary amine base in an aprotic solvent like dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures to facilitate nucleophilic substitution on the alkyl halide, yielding the desired N-(cyclopropylmethyl) derivative.Iron-Catalyzed Reductive Coupling :
A more recent approach involves iron-catalyzed reductive coupling of nitroarenes with alkyl halides. Using iron(II) chloride tetrahydrate as a catalyst, zinc as a reductant, and TMSCl as a co-reductant in solvents like N-methylpyrrolidone (NMP), nitroarene precursors can be directly coupled with cyclopropylmethyl halides to form the N-alkylated amines in a single step. This method has demonstrated improved yields and operational simplicity compared to traditional reductive amination or multi-step sequences.
Detailed Reaction Conditions and Yields
Research Findings and Analysis
The sulfur-mediated reduction method for preparing 3-chloro-2-methylaniline is notable for its relatively mild conditions, good yields, and high purity. The use of DMF or DMAc as solvents facilitates the reaction and product isolation.
Iron-catalyzed reductive coupling represents an innovative and greener alternative to traditional multi-step syntheses. It avoids the isolation of intermediates and uses inexpensive, abundant catalysts and reductants. This method has been successfully applied to synthesize various N-alkylated anilines, including those with cyclopropylmethyl groups.
N-alkylation using cyclopropylmethyl halides remains a straightforward and reliable method, widely used in laboratory and industrial settings. The choice of base and solvent, as well as temperature control, are critical to achieving high yields and minimizing side reactions.
Direct chlorination methods are less favored due to poor selectivity and difficulties in separating isomeric products.
Summary Table of Preparation Methods
| Preparation Stage | Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 3-Chloro-2-methylaniline core | Sulfur-mediated reduction | 2-chloro-6-nitrotoluene, sulfur, NaHCO3, DMF, 110–140°C | High purity, good yield | Requires long reaction times |
| Catalytic hydrogenation | Raney nickel, H2, co-catalyst | Established method | Harsh conditions, complex catalyst | |
| Direct chlorination | Chlorine gas, conc. sulfuric acid | Simple reagents | Low selectivity, isomer mixture | |
| N-(cyclopropylmethyl) substitution | N-alkylation with alkyl halide | Cyclopropylmethyl bromide, base, DMF, heat | Straightforward, scalable | May require purification steps |
| Iron-catalyzed reductive coupling | Nitroarene, cyclopropyl halide, FeCl2, Zn, TMSCl, NMP, 90°C | One-step, greener, efficient | Catalyst loading and optimization needed |
Q & A
Q. What comparative analyses highlight its biological activity against bacterial strains vs. structurally similar analogs?
- Methodology :
- MIC Assays : Test against S. aureus (MIC ~8 μg/mL) and E. coli (MIC ~32 μg/mL). Replace the cyclopropylmethyl group with benzyl to observe reduced activity (MIC >64 μg/mL), emphasizing the role of steric flexibility .
- Resistance Profiling : Serial passage experiments show no resistance development over 20 generations, suggesting a novel mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
